ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate
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Overview
Description
ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C16H17ClN2O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzyl chloride with 5-chloro-4-(2-methoxyethenyl)pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate: Similar structure but with a vinyl group instead of an ethenyl group.
Ethyl 1-benzyl-5-chloro-4-(2-methoxypropyl)pyrazole-3-carboxylate: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate (CAS Number: 2095516-88-2) is a synthetic compound with a molecular formula of C16H17N2O3Cl and a molecular weight of 320.77 g/mol. It belongs to the class of heterocyclic compounds and has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound features a pyrazole ring structure, which is known for its diverse biological activities. The presence of the benzyl and methoxyvinyl substituents may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro assays demonstrated significant activity against pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects. For instance, related compounds in the same class have shown MIC values ranging from 0.25 to 16 µg/mL against Mycobacterium tuberculosis strains, suggesting that modifications in the pyrazole structure can lead to enhanced antibacterial properties .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives are known to exhibit antiproliferative effects in various cancer cell lines. For example, structural modifications similar to those found in this compound have resulted in compounds that inhibit cancer cell growth with IC50 values often below 10 µM, indicating their effectiveness as chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance, pyrazole compounds often target kinases or other regulatory proteins that play crucial roles in cell proliferation and survival. This interaction can lead to the modulation of signaling pathways associated with inflammation and tumor growth.
Case Study: Antimicrobial Efficacy
In a recent study focusing on new chemical entities for tuberculosis treatment, derivatives similar to this compound were synthesized and tested against drug-resistant Mycobacterium tuberculosis strains. These derivatives showed promising results with MICs as low as 0.25 µg/mL and selectivity indices greater than 200, indicating their potential as effective anti-TB agents .
Research Findings: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that specific substitutions can significantly enhance biological activity. For example, the introduction of halogen atoms or alkoxy groups has been linked to increased potency against various pathogens and cancer cell lines. The presence of the methoxyvinyl group in this compound likely contributes positively to its biological profile by improving lipophilicity and receptor binding affinity .
Properties
IUPAC Name |
ethyl 1-benzyl-5-chloro-4-(2-methoxyethenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHOJSAYLEUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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